molecular formula C9H14O2 B13273228 4-(Furan-3-YL)-3-methylbutan-2-OL

4-(Furan-3-YL)-3-methylbutan-2-OL

Cat. No.: B13273228
M. Wt: 154.21 g/mol
InChI Key: INMSQNIZVDBFQA-UHFFFAOYSA-N
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Description

4-(Furan-3-YL)-3-methylbutan-2-OL is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-YL)-3-methylbutan-2-OL can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate alkylating agents under controlled conditions. For instance, the reaction of furan with 3-methyl-2-butanone in the presence of a strong base like sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-YL)-3-methylbutan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Furan-3-YL)-3-methylbutan-2-OL involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Furfural: A furan derivative used as a precursor for various chemicals.

    Furfuryl alcohol: Another furan derivative with applications in resin production.

    2,5-Furandicarboxylic acid: Used in the production of bio-based polymers.

Uniqueness

4-(Furan-3-YL)-3-methylbutan-2-OL is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-(furan-3-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H14O2/c1-7(8(2)10)5-9-3-4-11-6-9/h3-4,6-8,10H,5H2,1-2H3

InChI Key

INMSQNIZVDBFQA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=COC=C1)C(C)O

Origin of Product

United States

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